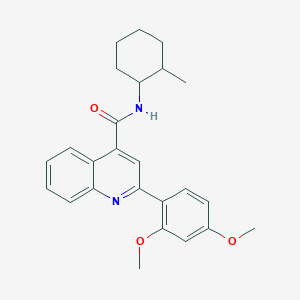
2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)-4-quinolinecarboxamide
説明
2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical component of the glutamatergic system, which is involved in learning and memory processes. DMQX has been shown to have a range of effects on the brain and has potential applications in the treatment of various neurological disorders.
作用機序
DMQX is a potent antagonist of the NMDA receptor, which is a critical component of the glutamatergic system. The NMDA receptor is involved in learning and memory processes, as well as in the development of addiction and other psychiatric disorders. DMQX binds to the receptor and prevents the activation of the receptor by glutamate, which is the primary neurotransmitter involved in the glutamatergic system.
Biochemical and Physiological Effects:
DMQX has a range of effects on the brain and has potential applications in the treatment of various neurological disorders. DMQX has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. DMQX has also been shown to have analgesic effects, which may make it useful in the treatment of chronic pain.
実験室実験の利点と制限
DMQX has several advantages for use in lab experiments. It is a potent antagonist of the NMDA receptor, which makes it useful for studying the role of the receptor in various neurological disorders. DMQX is also relatively stable and can be stored for extended periods of time. However, DMQX has some limitations for use in lab experiments. It is relatively expensive and may not be readily available in some labs. Additionally, DMQX has a relatively short half-life, which may limit its usefulness in some experiments.
将来の方向性
There are several potential future directions for research on DMQX. One area of interest is the development of new compounds that are more potent and selective antagonists of the NMDA receptor. Another area of interest is the development of new therapeutic applications for DMQX, such as in the treatment of neurodegenerative disorders or chronic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX and its potential applications in scientific research.
科学的研究の応用
DMQX has been extensively studied for its potential applications in scientific research. It has been shown to have a range of effects on the brain and has potential applications in the treatment of various neurological disorders. DMQX has been used to study the role of the NMDA receptor in learning and memory processes, as well as in the development of addiction and other psychiatric disorders.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-16-8-4-6-10-21(16)27-25(28)20-15-23(26-22-11-7-5-9-18(20)22)19-13-12-17(29-2)14-24(19)30-3/h5,7,9,11-16,21H,4,6,8,10H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMJFTQDQALWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



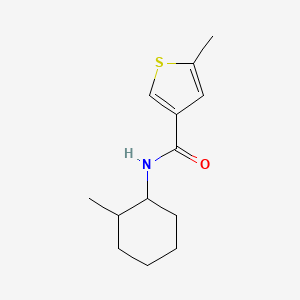
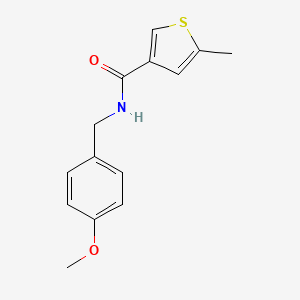
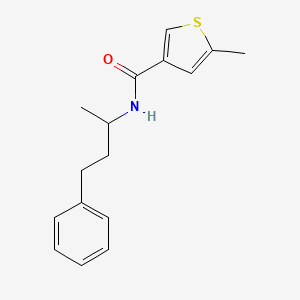

![2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265408.png)
![2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265411.png)
![3-({[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265427.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265432.png)
![5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4265433.png)
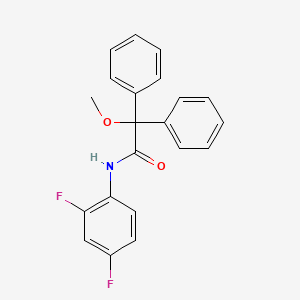
![2-(3-fluorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265453.png)
![2-(4-methylphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265455.png)

![6-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265470.png)